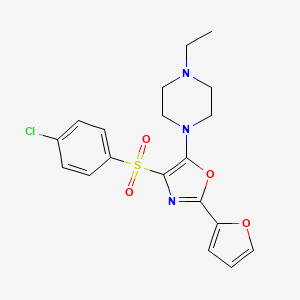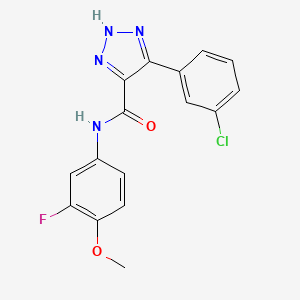
4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone” is a chemical compound with the formula C14H10ClFO2 and a molecular weight of 264.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone” can be represented by the SMILES notation: COC1=C (C=C (C=C1)C (=O)C2=CC (=CC=C2)Cl)F .Scientific Research Applications
Chemical Synthesis and Derivative Studies
Research has been dedicated to synthesizing and characterizing compounds structurally related to 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, exploring their potential in various applications. For instance, studies have synthesized new derivatives aiming to investigate their antimicrobial activities (Bektaş et al., 2007). Such research is crucial for discovering new pharmaceuticals with potential use in treating bacterial infections.
Antimicrobial and Antipathogenic Applications
The antimicrobial and antipathogenic properties of triazole derivatives have been a significant focus, demonstrating potential in developing novel antimicrobial agents. Limban, Marutescu, and Chifiriuc (2011) synthesized a range of acylthioureas bearing the triazole moiety, which showed significant anti-pathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those structurally similar to 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, have been explored as corrosion inhibitors. Research by Li et al. (2007) delved into the adsorption behavior of triazole derivatives on mild steel in acidic media, highlighting their potential as efficient corrosion inhibitors (Li, He, Pei, & Hou, 2007).
Structural and Molecular Interactions
The molecular structure and interaction of triazole derivatives have been subjects of extensive research. Ahmed et al. (2020) investigated the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, revealing insights into the structural dynamics and potential application areas of such compounds (Ahmed et al., 2020).
Biological Activities
A considerable portion of the research has been focused on examining the biological activities of triazole derivatives, exploring their potential as anticancer, anticonvulsant, and antimicrobial agents. The synthesis of novel heterocyclic compounds derived from triazole-based frameworks has shown promising biological activities, suggesting potential therapeutic applications (Gilava, Patel, Ram, & Chauhan, 2020).
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c1-24-13-6-5-11(8-12(13)18)19-16(23)15-14(20-22-21-15)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHPOMOGBVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2877025.png)

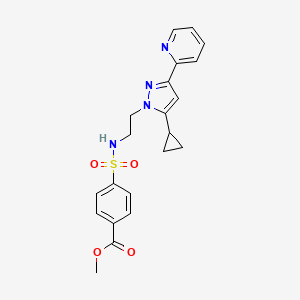
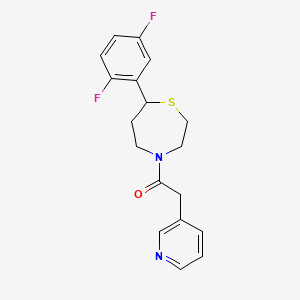
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)

![6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2877037.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)
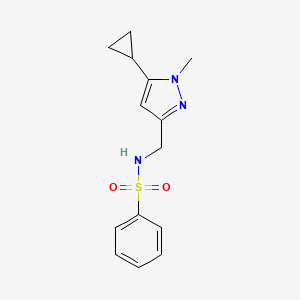
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)
![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)

